molecular formula C6H8Cl2F2N4 B2413410 3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 2230804-27-8

3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No.: B2413410
CAS No.: 2230804-27-8
M. Wt: 245.05
InChI Key: MRLBIOGGUNCCCJ-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorodifluoromethyl-containing precursor with a suitable diamine, followed by cyclization to form the triazolopyrazine ring system . The reaction conditions often include the use of solvents like ethanol and heating to reflux temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N4.ClH/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5;/h10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLBIOGGUNCCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)Cl)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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